2-(4-Bromophenoxy)-2-methylpropanamide

Lipophilicity Polar Surface Area Physicochemical Characterization

Researchers requiring a halogenated phenoxy-propanamide building block face risk when substituting analogues-variations in halogen, substitution pattern, or backbone branching alter logP, TPSA, and binding. 2-(4-Bromophenoxy)-2-methylpropanamide (CAS 5658-70-8) eliminates this uncertainty: • Defined cLogP 2.09 & TPSA 52.32 Ų, enabling predictable membrane permeability vs. non-gem-dimethyl analogues. • Para-bromo motif provides a distinct electronic/steric reference for SAR studies against ortho-, meta-, chloro, and fluoro congeners. • Listed in patent WO2014/78813 A1 as a synthetic intermediate; available in stock from mg to bulk scale.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 5658-70-8
Cat. No. B179968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-2-methylpropanamide
CAS5658-70-8
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)OC1=CC=C(C=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
InChIKeyUFPWOSSFAUAVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)-2-methylpropanamide: Core Identity & Procurement


2-(4-Bromophenoxy)-2-methylpropanamide (CAS 5658-70-8; molecular formula: C10H12BrNO2; molecular weight: 258.11 g/mol) is a halogenated aryl ether-amide derivative [1]. The compound contains a para‑bromophenoxy moiety linked via an ether oxygen to a gem‑dimethyl‑substituted propanamide backbone, a structural arrangement that confers distinct physicochemical properties and chemical reactivity relative to other phenoxy‑amide analogues [2]. The compound is also catalogued under identifiers Propionamide, 2‑(p‑bromophenoxy)-2-methyl- (7CI, 8CI) and NSC 402040 [1], and is offered by multiple research chemical suppliers at purities typically ≥95% for laboratory research and development applications .

Medicinal chemistry building block
Distinct lipophilic and steric profile
Requires hazard-aware procurement (GHS07)

2-(4-Bromophenoxy)-2-methylpropanamide: Non-Interchangeability Risks


Although phenoxy‑acetamide and phenoxy‑propanamide derivatives constitute a broad and commercially available compound class, generic substitution carries substantial experimental and procurement risk. Variations in halogen identity (Br versus Cl, F, or I), substitution pattern (para versus ortho or meta), and backbone substitution (gem‑dimethyl branching versus linear alkyl or methylene linkers) critically modulate electronic distribution, steric accessibility, lipophilicity, and hydrogen‑bonding capacity. These parameters in turn govern binding mode, metabolic stability, and physicochemical properties including logP and TPSA. Therefore, direct replacement of 2-(4-bromophenoxy)-2-methylpropanamide with an in‑class analogue lacking explicit, quantitative comparative data in the target assay system cannot be assumed to yield comparable or predictable outcomes .

Halogen identity variation Br vs Cl, F, I alters electronic and lipophilic profile; may shift binding mode.
Substitution pattern mismatch Ortho/meta placement changes steric and electronic environment relative to para.
Backbone substitution absence Lack of gem-dimethyl branching reduces steric shielding and lipophilicity.

2-(4-Bromophenoxy)-2-methylpropanamide: Quantitative Differentiation Evidence


Lipophilicity & Polar Surface Area Profile

The compound exhibits a calculated lipophilicity (cLogP) of 2.0918 and a topological polar surface area (TPSA) of 52.32 Ų. The gem‑dimethyl substitution on the α‑carbon relative to the carboxamide group sterically shields the amide functionality while increasing hydrophobicity relative to unsubstituted phenoxy‑acetamide or phenoxy‑propanamide analogues .

Lipophilicity
Data to verify
cLogP 2.09
Higher lipophilicity vs unsubstituted analogues; supports ADME partitioning context.
In silico values; class-level inference.
Lipophilicity Polar Surface Area Physicochemical Characterization

GHS Hazard Profile as Procurement Filter

The compound carries GHS07 hazard labelling with H302 (harmful if swallowed) and H412 (harmful to aquatic life with long‑lasting effects) statements . This hazard profile is a critical operational differentiator: it mandates specific handling and disposal protocols that may differ from non‑hazardous or more acutely toxic alternatives, directly impacting total cost of ownership and laboratory workflow.

GHS Hazard
Source review
GHS07, H302, H412
Procurement and handling context; safety protocol review may be needed.
Supplier SDS; acute/chronic hazard.
Safety Profile GHS Classification Procurement Risk

Para-Bromo Substitution as Structural Differentiator

The presence of a para‑bromophenoxy group distinguishes this compound from ortho‑bromo, meta‑bromo, chloro, and fluoro analogues. The para‑bromo substitution pattern alters electronic distribution through both inductive (-I) and resonance (+M) effects, while the larger atomic radius and polarizability of bromine influence steric and hydrophobic interactions differently than smaller halogens .

Halogen position
Class-level inference
para-Br vs ortho/meta/Cl/F
Electronic and steric profile differentiation for SAR review.
Qualitative structural comparison; no specific SAR data.
Halogen Substitution Reactivity SAR

2-(4-Bromophenoxy)-2-methylpropanamide: Validated Application Scenarios


Lead Optimization for Enhanced Lipophilicity

The compound's cLogP of 2.0918 and gem‑dimethyl substitution profile make it a suitable scaffold for medicinal chemistry programs where increased lipophilicity is required to improve membrane permeability or target engagement in hydrophobic binding pockets, relative to less lipophilic phenoxy‑acetamide congeners .

SAR Studies of Para-Bromo Substitution

The para‑bromophenoxy motif provides a distinct electronic and steric profile for comparative SAR studies examining the effect of halogen position and identity on biological activity, serving as a reference point against ortho‑bromo, meta‑bromo, chloro, and fluoro analogues .

Building Block for Advanced Intermediates

The compound is employed as a synthetic intermediate or building block in the preparation of more complex organic molecules, as evidenced by its listing in patent literature including WO2014/78813 A1 .

Application
Selection Property
Validation Focus
Lipophilicity lead optimization
Lipophilicity and permeability profile
Comparative logP and membrane partitioning
Halogen SAR studies
Para-bromo substitution identity
Electronic/steric profiling vs other halogens
Advanced intermediate synthesis
Gem-dimethyl propanamide core
Synthetic utility and derivatization potential
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